N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide
Description
N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide (CAS: 156243-41-3) is an acetamide derivative featuring a phenyl ring substituted with a fluorine atom at the meta position (C3), a methyl group at the ortho position (C2), and a nitro group at the para position (C6) relative to the acetamide moiety. Its molecular formula is C₉H₉FN₂O₃, with a molecular weight of 212.18 g/mol .
Properties
IUPAC Name |
N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O3/c1-5-7(10)3-4-8(12(14)15)9(5)11-6(2)13/h3-4H,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUCULCZNWRUQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1NC(=O)C)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide typically involves the nitration of 3-fluoro-2-methylphenylamine followed by acetylation. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring. The resulting nitro compound is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Reduction: 3-fluoro-2-methyl-6-aminophenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-fluoro-2-methyl-6-nitrophenylamine and acetic acid.
Scientific Research Applications
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of compounds similar to N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide. For instance, research on 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide demonstrated significant antibacterial activity against Klebsiella pneumoniae, a pathogen known for its resistance to multiple drugs. The study aimed to evaluate whether the presence of chlorine in the structure enhances antibacterial efficacy, suggesting that modifications in the acetamide structure can lead to improved antimicrobial properties .
Antitubercular Activity
Another area of application for compounds related to this compound is in the fight against tuberculosis. A series of studies have synthesized and evaluated derivatives of acetamides for their antitubercular activities. For example, derivatives with similar nitrophenyl groups showed promising results against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating effective activity against both standard and drug-resistant strains .
Table 1: Antitubercular Activity of Acetamide Derivatives
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 3m | 4 | M. tuberculosis H 37Rv |
| 3a | 16 | Rifampicin-resistant TB |
| 3b | 32 | Isoniazid-resistant TB |
Synthesis and Structural Modifications
The synthesis of this compound involves various chemical reactions aimed at optimizing its biological activity. The structural modifications, such as the introduction of different halogens or functional groups, can significantly influence its pharmacological properties. Studies indicate that certain substitutions can enhance solubility and bioavailability, which are critical factors for therapeutic efficacy .
Safety and Toxicity Evaluation
In addition to evaluating biological activity, assessing the safety profile of this compound is crucial for its potential therapeutic applications. Toxicity studies are typically conducted using various cell lines to determine cytotoxic effects and establish safe dosage ranges. For instance, compounds similar to this compound were tested for cytotoxicity against Vero cell lines, revealing a favorable safety profile that supports further development as therapeutic agents .
Mechanism of Action
The mechanism of action of N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group can facilitate electron transfer reactions, while the fluoro group can enhance binding affinity to certain biological targets. The acetamide group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Substituent Effects on Physicochemical Properties
The interplay of substituents on the phenyl ring significantly affects molecular polarity, solubility, and solid-state geometry. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Structural and Crystallographic Insights
- Electron-Withdrawing Groups (EWGs): The nitro group in this compound strongly withdraws electrons, reducing electron density on the phenyl ring. This effect is amplified by the meta-fluoro substituent, which further polarizes the molecule. In contrast, N-(3-methylphenyl)-2,2,2-trichloro-acetamide lacks EWGs, resulting in less distorted crystal lattices .
- Similar effects are observed in 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide, where ortho-alkyl groups disrupt molecular planarity .
Biological Activity
N-(3-fluoro-2-methyl-6-nitrophenyl)acetamide is an organic compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, examining its mechanisms, effects on various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorine atom at the meta position, a methyl group at the ortho position, and a nitro group at the para position relative to the acetamide group. Its molecular formula is C10H10FN3O3, with a molecular weight of approximately 245.19 g/mol. The unique arrangement of substituents contributes to its reactivity and biological activity.
This compound exhibits its biological activity primarily through:
- Antibacterial Activity : The presence of the nitro group enhances its ability to disrupt bacterial cell wall synthesis, potentially targeting penicillin-binding proteins (PBPs) which are crucial for bacterial growth and stability.
- Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxicity against various cancer cell lines, indicating potential for therapeutic applications in oncology.
Biological Activity Overview
| Biological Activity | Mechanism | Target Organisms/Cells |
|---|---|---|
| Antibacterial | Disruption of cell wall synthesis via PBPs | Gram-positive and Gram-negative bacteria |
| Cytotoxic | Induction of apoptosis or cell cycle arrest | Various cancer cell lines |
Case Studies and Research Findings
-
Antibacterial Efficacy :
- A study evaluated the antibacterial activity of this compound against Klebsiella pneumoniae, a significant pathogen known for its antibiotic resistance. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting it could serve as a viable alternative in treating resistant infections .
-
Cytotoxicity Assessment :
- In vitro tests on cancer cell lines demonstrated that this compound induced significant cytotoxic effects. The mechanism was attributed to apoptosis induction, supported by flow cytometry analysis which showed increased Annexin V positive cells upon treatment.
-
Structure-Activity Relationship (SAR) :
- Research into similar acetamides has shown that structural modifications significantly affect biological activity. For instance, compounds with electron-withdrawing groups like nitro or halogens often exhibit enhanced antibacterial properties due to increased electron deficiency, facilitating interactions with bacterial enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
